molecular formula C11H11BFNO2 B2696748 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid CAS No. 2096330-05-9

3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid

Cat. No. B2696748
CAS RN: 2096330-05-9
M. Wt: 219.02
InChI Key: LMSGLOYOVBNILD-UHFFFAOYSA-N
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Description

3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (CCFPA) is a boronic acid derivative that has gained attention in recent years due to its potential applications in scientific research. This compound is known for its ability to selectively bind to certain proteins and enzymes, making it a valuable tool for studying various biochemical and physiological processes. In

Scientific Research Applications

  • Sugar Recognition in Water : A study by Tong et al. (2001) discussed the use of a boronic acid fluorophore/beta-cyclodextrin complex sensor for selective sugar recognition in water. This complex exhibited efficient fluorescence emission response upon sugar binding at neutral pH, indicating its potential in analytical chemistry applications (Tong et al., 2001).

  • Catalytic Applications : Miura and Murakami (2005) reported a novel [3 + 2] annulation reaction where 2-cyanophenylboronic acid reacted with alkynes or alkenes to afford substituted indenones or indanones, highlighting its use in organic synthesis (Miura & Murakami, 2005).

  • Structural Studies in Inorganic Chemistry : Nemykin et al. (2011) explored the structural aspects of heterocyclic compounds containing trivalent iodine, oxygen, and boron, which included derivatives of 2-fluoro-6-iodophenylboronic acid. Such structural investigations are crucial for understanding the properties and potential applications of these compounds in various fields of chemistry (Nemykin et al., 2011).

  • Halodeboronation and Synthesis Applications : Szumigala et al. (2004) developed a synthesis method for 2-bromo-3-fluorobenzonitrile through the halodeboronation of aryl boronic acids, demonstrating the versatility of these compounds in organic synthesis processes (Szumigala et al., 2004).

  • Electrocyclic Reactions in Organic Chemistry : Niwayama et al. (1996) studied substituent effects on electrocyclic reactions of cyclobutenes, providing insights into the reactivity and potential applications of these compounds in synthetic organic chemistry (Niwayama et al., 1996).

  • Macrocyclic Compound Formation : Barba et al. (2004) described the formation of a trimeric macrocyclic compound through the condensation reaction of salicylaldehyde and aminophenylboronic acid. This highlights the potential of boronic acids in creating complex macrocyclic structures with possible applications in molecular recognition and host-guest chemistry (Barba et al., 2004).

properties

IUPAC Name

[3-(1-cyanocyclobutyl)-2-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BFNO2/c13-10-8(11(7-14)5-2-6-11)3-1-4-9(10)12(15)16/h1,3-4,15-16H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSGLOYOVBNILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C2(CCC2)C#N)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid

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